molecular formula C17H7F9N2O B2500169 2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine CAS No. 477852-35-0

2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine

Cat. No.: B2500169
CAS No.: 477852-35-0
M. Wt: 426.242
InChI Key: BTCVLIHSUWIGCY-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their significant electronegativity and stability, making the compound highly valuable in various scientific and industrial applications. The compound’s unique structure, which includes a naphthyridine core and phenoxy substituents, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the naphthyridine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, lithium aluminum hydride, and various oxidizing agents. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic applications, including as an active ingredient in drug development.

    Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine stands out due to its combination of a naphthyridine core and multiple trifluoromethyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

2,4-bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H7F9N2O/c18-15(19,20)8-1-3-9(4-2-8)29-13-6-5-10-11(16(21,22)23)7-12(17(24,25)26)27-14(10)28-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCVLIHSUWIGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H7F9N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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